molecular formula C8H7BrO2S B1329254 (4-Bromo-phenylsulfanyl)-acetic acid CAS No. 3406-76-6

(4-Bromo-phenylsulfanyl)-acetic acid

Cat. No.: B1329254
CAS No.: 3406-76-6
M. Wt: 247.11 g/mol
InChI Key: ZREFBQZGAVWLKX-UHFFFAOYSA-N
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Description

(4-Bromo-phenylsulfanyl)-acetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenylsulfanyl)-acetic acid typically involves the following steps:

    Thioether Formation: The phenyl ring is then reacted with a thiol compound to introduce the sulfanyl group. This can be done using a nucleophilic substitution reaction.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenylsulfanyl-acetic acid

    Substitution: Various substituted phenylsulfanyl-acetic acids

Scientific Research Applications

(4-Bromo-phenylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-phenylsulfanyl)-acetic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfanyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-phenylsulfanyl)-acetic acid
  • (4-Fluoro-phenylsulfanyl)-acetic acid
  • (4-Iodo-phenylsulfanyl)-acetic acid

Uniqueness

(4-Bromo-phenylsulfanyl)-acetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREFBQZGAVWLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275609
Record name (4-Bromo-phenylsulfanyl)-acetic acid
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Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3406-76-6
Record name 2-[(4-Bromophenyl)thio]acetic acid
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Record name (4-Bromo-phenylsulfanyl)-acetic acid
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Record name 2-[(4-bromophenyl)sulfanyl]acetic acid
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Synthesis routes and methods

Procedure details

To water (600 mL) solution of 88.9 g of sodium hydroxide was added 200 g of 4-bromothiophenol and dropwise added water (300 mL) solution of 105 g of chloroacetic acid, which was then stirred at 60 to 70° C. for 1 hour. After cooling the reaction mixture to 40° C., thereto were added 140 mL of hydrochloric acid and 600 mL of toluene, which was then heated to 80° C. The organic layer was separated and slowly cooled to 5° C. After stirring at the same temperature for 1 hour, the crystals precipitate was collected by filtration to provide 243 g of (4-bromophenylthio)acetic acid as white solid form.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
88.9 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

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